4-[2,5-Dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-1-piperazinecarbaldehyde 4-[2,5-Dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-1-piperazinecarbaldehyde
Brand Name: Vulcanchem
CAS No.: 311783-15-0
VCID: VC0393568
InChI: InChI=1S/C18H23N3O4/c1-2-11-25-15-5-3-14(4-6-15)21-17(23)12-16(18(21)24)20-9-7-19(13-22)8-10-20/h3-6,13,16H,2,7-12H2,1H3
SMILES: CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C=O
Molecular Formula: C18H23N3O4
Molecular Weight: 345.4g/mol

4-[2,5-Dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-1-piperazinecarbaldehyde

CAS No.: 311783-15-0

Main Products

VCID: VC0393568

Molecular Formula: C18H23N3O4

Molecular Weight: 345.4g/mol

4-[2,5-Dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-1-piperazinecarbaldehyde - 311783-15-0

CAS No. 311783-15-0
Product Name 4-[2,5-Dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-1-piperazinecarbaldehyde
Molecular Formula C18H23N3O4
Molecular Weight 345.4g/mol
IUPAC Name 4-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperazine-1-carbaldehyde
Standard InChI InChI=1S/C18H23N3O4/c1-2-11-25-15-5-3-14(4-6-15)21-17(23)12-16(18(21)24)20-9-7-19(13-22)8-10-20/h3-6,13,16H,2,7-12H2,1H3
Standard InChIKey MFDWLBBDBRBBRK-UHFFFAOYSA-N
SMILES CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C=O
Canonical SMILES CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C=O
PubChem Compound 2877645
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator